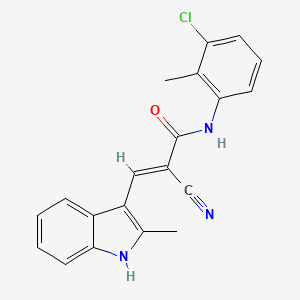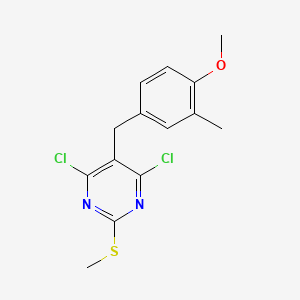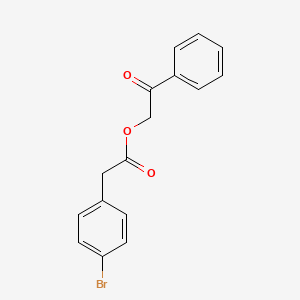
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as TAK-715, is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammation and immune response. This compound also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. In addition, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and destruction. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective inhibitors of p38 MAPK. Another area of research is the study of this compound in combination with other drugs, such as chemotherapy agents, to enhance their effectiveness. In addition, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability in vivo. Finally, the study of this compound in clinical trials could lead to its approval for the treatment of various diseases.
Méthodes De Synthèse
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-bromo-5-chlorobenzoic acid with 3-pyridinylmagnesium bromide to form 2-(3-pyridinyl)benzoic acid. This is followed by the reaction of 2-(3-pyridinyl)benzoic acid with 2-chloro-6-fluorobenzothiophene to form this compound.
Applications De Recherche Scientifique
3-chloro-6-fluoro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound has been studied in preclinical models of rheumatoid arthritis, osteoarthritis, and psoriasis, and has been shown to reduce inflammation and joint destruction. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
3-chloro-6-fluoro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-12-10-4-3-8(16)6-11(10)20-13(12)14(19)18-9-2-1-5-17-7-9/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUGFCGWLOMYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
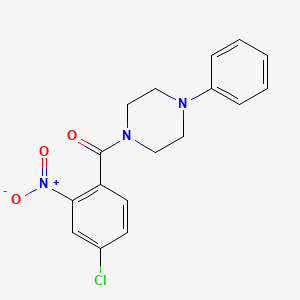
![methyl (4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5862465.png)
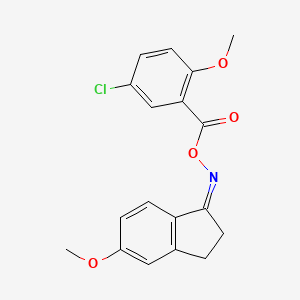
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)

